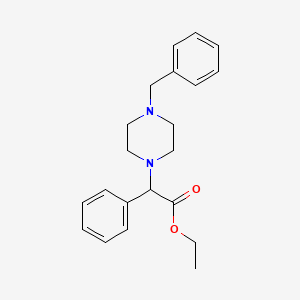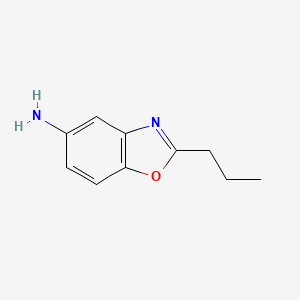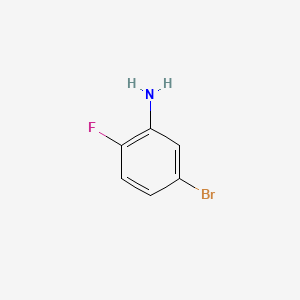
5-溴-2-氟苯胺
概述
描述
5-Bromo-2-fluoroaniline is a halogenated aniline derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various biologically active compounds. The presence of both bromine and fluorine atoms on the aromatic ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogen-rich intermediates like 5-bromo-2-fluoroaniline involves halogen dance reactions, which are useful for generating a variety of substituted pyridines with desired functionalities for further chemical manipulations . Additionally, the radiosynthesis of related compounds, such as 2-amino-5-[18F]fluoropyridines, has been achieved using palladium-catalyzed amination reactions, indicating the potential for incorporating 5-bromo-2-fluoroaniline into radio-labeled compounds for imaging and diagnostic purposes .
Molecular Structure Analysis
The molecular structure of 5-bromo-2-fluoroaniline is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the aromatic ring. This arrangement of substituents can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for the synthesis of more complex structures, such as imidazo[4,5-c]pyridin-2-ones .
Chemical Reactions Analysis
Chemoselective functionalization of compounds related to 5-bromo-2-fluoroaniline, such as 5-bromo-2-chloro-3-fluoropyridine, has been demonstrated. Catalytic amination conditions lead to the substitution of the bromide, while neat conditions without palladium catalysis favor substitution at the chloro position. This indicates that the reactivity of 5-bromo-2-fluoroaniline can be similarly controlled to achieve selective chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-fluoroaniline derivatives are influenced by the halogen atoms on the aromatic ring. These properties are crucial for the compound's behavior in various chemical reactions and its potential applications in drug development and synthesis of prodrugs, as seen with the use of related fluorinated compounds . The presence of bromine and fluorine can affect the compound's boiling point, melting point, solubility, and stability, which are important parameters in the synthesis and application of the compound in medicinal chemistry.
科学研究应用
合成和开发新化合物
5-溴-2-氟苯胺已被用作合成各种新化合物的关键中间体。在Abdel‐Wadood等人(2014年)的研究中,2-溴-4-氟苯胺被用作合成噻吩[3,2-c]喹啉、吡咯[3,2-c]喹啉和N-甲基吡咯[3,2-c]喹啉体系的构建块。这些化合物对革兰氏阳性和革兰氏阴性细菌表现出显著的抗菌活性,其中一种化合物表现出显著的抗真菌活性(Abdel‐Wadood等人,2014)。
吡啶和吡啶酮的多功能合成
Sutherland和Gallagher(2003年)描述了通过对5-溴-2-氟吡啶进行邻位锂化,然后进行Suzuki反应制备5-溴-2-氟-3-吡啶硼酸的制备方法,从而创造各种二取代的2-氟吡啶和2-吡啶酮。这些过程展示了5-溴-2-氟苯胺衍生物在合成复杂有机化合物中的多功能性(Sutherland & Gallagher, 2003)。
医学研究中的成像应用
F. Siméon等人(2012年)利用5-溴-2-氟苯胺衍生物合成了[11C]SP203,这是一种用于PET成像大脑代谢型谷氨酸5受体(mGluR5)的放射配体。这项研究突显了5-溴-2-氟苯胺衍生物在开发神经学研究成像剂的潜力(Siméon等人,2012)。
生物活性化合物的合成
Wang等人(2016年)描述了1-(4-溴-2-氟苯基)-1,3-二氢-2H-咪唑[4,5-c]吡啶-2-酮的合成,这是生产各种生物活性化合物的重要中间体。这项研究进一步强调了5-溴-2-氟苯胺在药物化学中的实用性(Wang et al., 2016)。
安全和危害
属性
IUPAC Name |
5-bromo-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951845 | |
| Record name | 5-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoroaniline | |
CAS RN |
2924-09-6 | |
| Record name | 5-Bromo-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

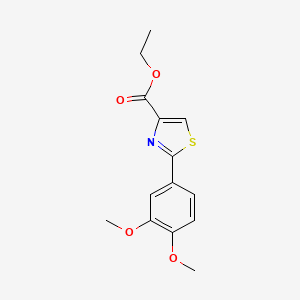
![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)
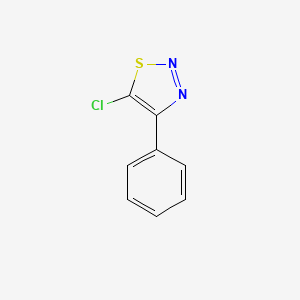
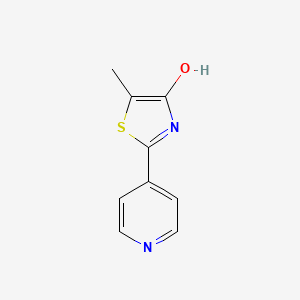
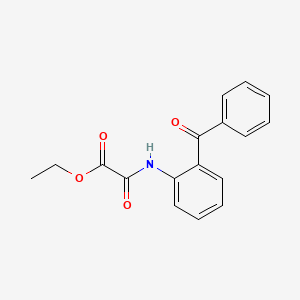
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)

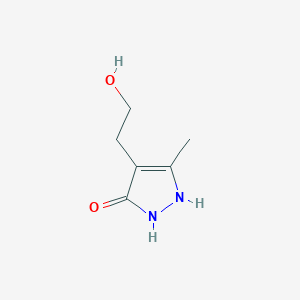
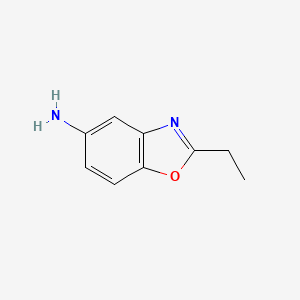
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

